molecular formula C17H19N3O2S B585807 Omeprazole-d3 Sulfide CAS No. 922731-00-8

Omeprazole-d3 Sulfide

Cat. No.: B585807
CAS No.: 922731-00-8
M. Wt: 332.436
InChI Key: XURCIPRUUASYLR-GKOSEXJESA-N
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Description

Omeprazole-d3 Sulfide is a deuterium-labeled compound derived from omeprazole sulfide, a metabolite of omeprazole. Omeprazole is a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease and other acid-related disorders. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Omeprazole-d3 Sulfide involves the incorporation of deuterium into the molecular structure of omeprazole sulfide. One common method is the deuteration of omeprazole sulfide using deuterium gas or deuterated reagents under specific reaction conditions. The process typically involves the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

    Oxidation: Conversion to omeprazole-d3 sulfoxide using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction back to this compound using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and catalysts like soybean pod peroxidase.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products

    Oxidation: Omeprazole-d3 sulfoxide.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Omeprazole-d3 Sulfide has several scientific research applications, including:

    Pharmacokinetic Studies: Used as a stable isotope tracer to track the metabolism and distribution of omeprazole sulfide in the body.

    Drug Development: Investigated for its potential therapeutic applications and as a precursor in the synthesis of other proton pump inhibitors.

    Biological Studies: Used to study the biochemical and physiological effects of deuterium-labeled compounds.

    Industrial Applications: Employed in the development of new pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

Omeprazole-d3 Sulfide functions as a proton pump inhibitor, similar to omeprazole. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing the secretion of gastric acid. This mechanism involves the binding of the compound to the enzyme, leading to the inhibition of acid production and providing relief from acid-related disorders.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: The parent compound, widely used as a proton pump inhibitor.

    Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness

Omeprazole-d3 Sulfide is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking in pharmacokinetic studies and can lead to improved stability and reduced metabolic degradation compared to non-deuterated compounds.

Properties

CAS No.

922731-00-8

Molecular Formula

C17H19N3O2S

Molecular Weight

332.436

IUPAC Name

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i4D3

InChI Key

XURCIPRUUASYLR-GKOSEXJESA-N

SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC

Synonyms

6-​Methoxy-​2-​[[[4-​(methoxy-​d3)​-​3,​5-​dimethyl-​2-​pyridinyl]​methyl]​thio]​-1H-​benzimidazole;  2-[[(3,5-Dimethyl-4-methoxy-d3-2-pyridyl)methyl]thio]-5-methoxybenzimidazole;  _x000B_Pyrmetazole-d3;  Ufiprazole-d3

Origin of Product

United States

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